

ceftaroline fosamil stability under different temperature and pH conditions

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Compound of Interest

Compound Name: *Zinforo*

Cat. No.: *B8069246*

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Technical Support Center: Ceftaroline Fosamil Stability

This technical support center provides guidance and answers frequently asked questions regarding the stability of ceftaroline fosamil under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for ceftaroline fosamil powder for injection?

A1: Intact vials of ceftaroline fosamil powder should be stored at a controlled room temperature.

Q2: What is the stability of ceftaroline fosamil after reconstitution?

A2: Once reconstituted, the stability of ceftaroline fosamil depends on the storage temperature and the diluent used. Generally, the reconstituted solution should be used within 6 hours if stored at room temperature or within 24 hours if refrigerated at 2°C to 8°C (36°F to 46°F).[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#) For specific timeframes with different diluents and temperatures, please refer to the data tables below.

Q3: What is the pH of the reconstituted ceftaroline fosamil solution?

A3: The reconstituted solution of ceftaroline fosamil typically has a pH ranging from 4.8 to 6.5.

[3]

Q4: How does pH affect the stability of ceftaroline fosamil?

A4: Ceftaroline fosamil is more stable in acidic conditions and unstable in basic conditions.

Forced degradation studies have shown it to be stable in the presence of 0.1M HCl but unstable in 0.1M and 0.01M NaOH.

Q5: Are there any known incompatibilities with other drugs during Y-site administration?

A5: Yes, the compatibility of ceftaroline fosamil with other drugs has been studied. It should not be mixed with or physically added to solutions containing other drugs unless compatibility has been confirmed.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Visible Particulate Matter or Discoloration	This could indicate chemical degradation or physical instability of the reconstituted solution. The color of the solution can range from clear, light to dark yellow depending on concentration and storage conditions. [1] [3]	Visually inspect the solution for particulate matter and discoloration before administration. [1] If significant changes are observed outside of the expected color range, do not use the solution and prepare a fresh batch.
Unexpectedly Low Potency in Experimental Assay	The drug may have degraded due to improper storage temperature or prolonged storage after reconstitution.	Review the storage conditions and the time elapsed since reconstitution. Refer to the stability data tables to ensure that the storage time and temperature are within the recommended limits for the specific diluent used.
Variable Results in Stability Studies	This could be due to inconsistencies in the experimental protocol, such as variations in pH, temperature control, or the analytical method.	Ensure precise control of temperature and pH throughout the experiment. Verify the validation of the stability-indicating analytical method, such as HPLC, to ensure it is accurate and reproducible.

Data on Ceftaroline Fosamil Stability

Stability Under Different Temperature Conditions

Temperature	Diluent	Concentration	Stability Duration	Reference(s)
2°C to 8°C (Refrigerated)	0.9% Sodium Chloride or 5% Dextrose	4 mg/mL to 12 mg/mL	Up to 24 hours	[5][6]
4°C	0.9% Sodium Chloride or 5% Dextrose	Not Specified	144 hours (6 days)	[7]
Room Temperature	0.9% Sodium Chloride or 5% Dextrose	Not Specified	Up to 6 hours	[1][2][3][4][5][6]
25°C	0.9% Sodium Chloride	Not Specified	24 hours	[7]
25°C	5% Dextrose	Not Specified	24 hours	[7]
30°C	0.9% Sodium Chloride or 5% Dextrose	Not Specified	12 hours	[7]
35°C	0.9% Sodium Chloride	Not Specified	12 hours	[7]
35°C	5% Dextrose	Not Specified	6 hours	[7]
40°C and 60°C	Not Specified	Not Specified	Unstable	

Stability Under Different pH Conditions (Forced Degradation Studies)

Condition	Reagent	Stability	Reference(s)
Acidic Hydrolysis	0.1M HCl	Stable	
Basic Hydrolysis	0.1M and 0.01M NaOH	Unstable	
Oxidative	3.0% Hydrogen Peroxide	Unstable	

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A common method for assessing the stability of ceftaroline fosamil is through a stability-indicating HPLC-UV method.

Sample Preparation:

- Reconstitute the ceftaroline fosamil vial with a suitable diluent (e.g., sterile water for injection, 0.9% sodium chloride, or 5% dextrose) to a known concentration.
- Further dilute the reconstituted solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 40 µg/mL).
- For forced degradation studies, expose the sample solution to stress conditions (e.g., acid, base, heat, oxidation, light) for a specified duration. Neutralize the pH if necessary before dilution.

Chromatographic Conditions:

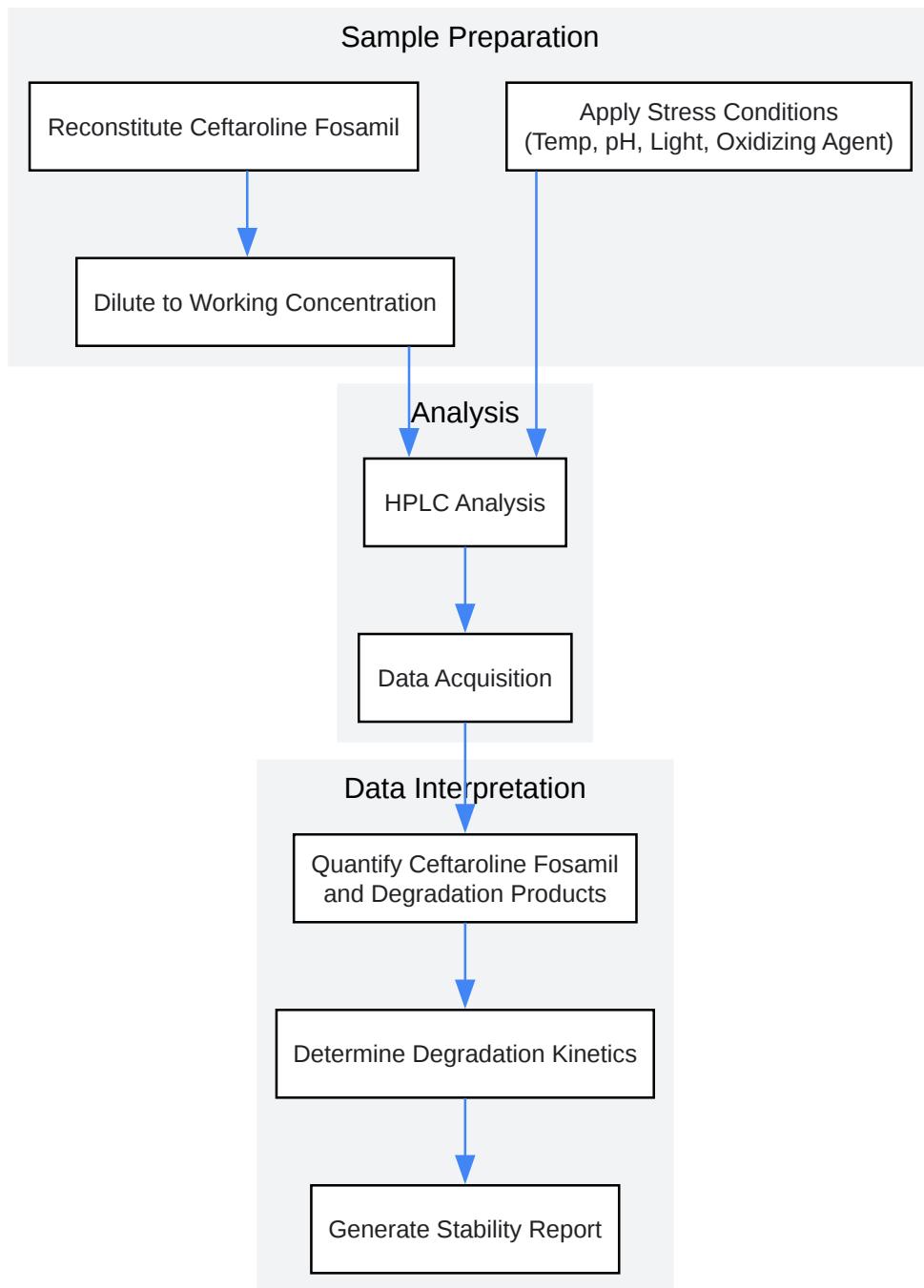
- Column: Agilent® C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of water (with 1.0% triethylamine, pH adjusted to 5.0) and acetonitrile in a ratio of 87:13 (v/v).
- Flow Rate: 1.0 mL/min.

- Detection: UV spectrophotometer at a wavelength of 242 nm.
- Temperature: 30°C.

This method should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.

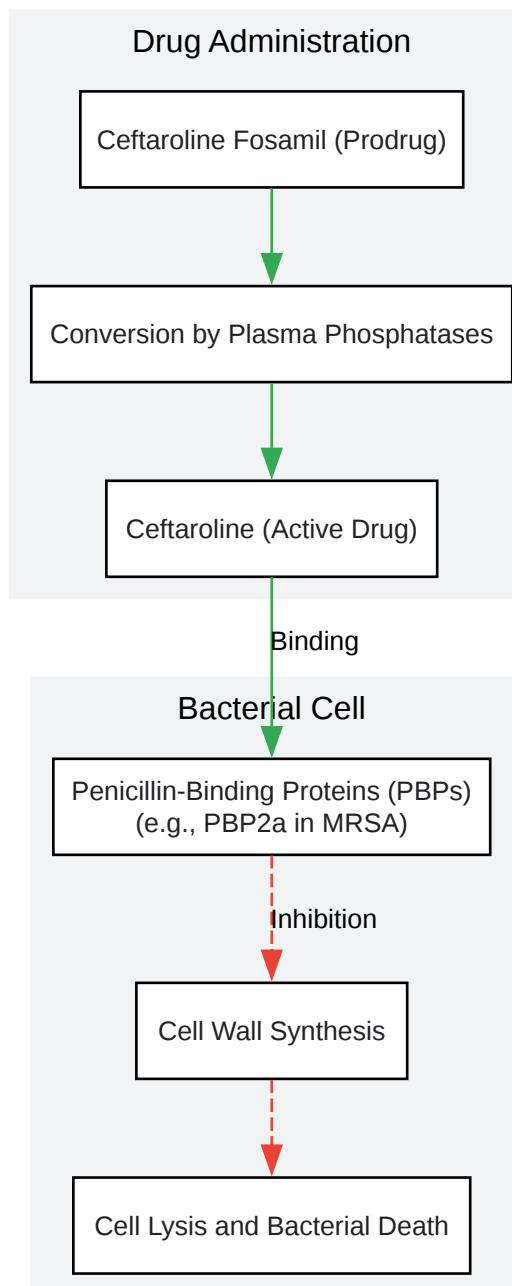
Visualizations

Experimental Workflow for Ceftaroline Fosamil Stability Testing

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Caption: Workflow for assessing ceftaroline fosamil stability.

Simplified Mechanism of Action of Ceftaroline

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Caption: Ceftaroline's mechanism of action.

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